2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Overview
Description
2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a combination of aromatic, sulfonyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multiple steps, including:
Formation of the 4-Methoxyphenylsulfonyl group: This can be achieved by sulfonylation of 4-methoxyaniline using sulfonyl chloride under basic conditions.
Synthesis of the 6-nitrobenzo[d]thiazole moiety: This step may involve nitration of benzo[d]thiazole followed by purification.
Coupling with piperazine: The 6-nitrobenzo[d]thiazole derivative is then reacted with piperazine to form the desired intermediate.
Final coupling: The intermediate is then coupled with the 4-methoxyphenylsulfonyl derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.
Biology
Biological assays: Investigated for its potential as a modulator of biological pathways.
Medicine
Drug development:
Industry
Material science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like 2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone may interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, leading to changes in the biological pathway.
Comparison with Similar Compounds
Similar Compounds
2-((4-Methoxyphenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone: Similar compounds may include other sulfonyl piperazine derivatives or nitrobenzothiazole derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S2/c1-30-15-3-5-16(6-4-15)32(28,29)13-19(25)22-8-10-23(11-9-22)20-21-17-7-2-14(24(26)27)12-18(17)31-20/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHPIBPIOZJGDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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